molecular formula C17H17NO3 B11177610 4-[(2,6-Dimethylphenyl)carbamoyl]phenyl acetate

4-[(2,6-Dimethylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11177610
M. Wt: 283.32 g/mol
InChI Key: XIJMVCHLETXXBQ-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl acetate group attached to a carbamoyl group, which is further substituted with a 2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dimethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 2,6-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and improves yield and purity. The reactants are continuously fed into a reactor where they undergo the desired chemical transformation. The product is then isolated and purified using techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl acetate moiety, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(2,6-Dimethylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

  • 4-[(2,6-Dimethylphenyl)carbamoyl]phenyl methylcarbamate
  • 4-[(2,6-Dimethylphenyl)carbamoyl]phenyl ethylcarbamate

Comparison: 4-[(2,6-Dimethylphenyl)carbamoyl]phenyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical reactivity and biological activity compared to its methylcarbamate and ethylcarbamate analogs. The acetate group can undergo hydrolysis to release acetic acid, which can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[4-[(2,6-dimethylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-11-5-4-6-12(2)16(11)18-17(20)14-7-9-15(10-8-14)21-13(3)19/h4-10H,1-3H3,(H,18,20)

InChI Key

XIJMVCHLETXXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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